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  • Product: 3-Octen-1-ol, acetate
  • CAS: 7380-48-5

Core Science & Biosynthesis

Foundational

The Phytochemistry and Analytical Profiling of 3-Octen-1-ol Acetate in Plant Volatiles: A Technical Guide

Executive Summary The characterization of plant volatile organic compounds (VOCs) is a critical vector in pharmacognosy, agronomy, and natural product drug development. Among these VOCs, 3-octen-1-ol acetate (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of plant volatile organic compounds (VOCs) is a critical vector in pharmacognosy, agronomy, and natural product drug development. Among these VOCs, 3-octen-1-ol acetate (also known as (Z)-3-octenyl acetate; CAS: 69668-83-3) has emerged as a structurally significant aliphatic ester. While it is a minor constituent in the global volatile profile of many plants, it acts as a "character-impact" compound, disproportionately influencing the sensory profile and ecological signaling of specific fruits and herbs[1],[2].

This whitepaper synthesizes the biosynthetic origins, quantitative botanical distribution, and the gold-standard analytical workflows required to isolate and quantify 3-octen-1-ol acetate from complex plant matrices.

Biosynthetic Origins: The Lipoxygenase (LOX) Pathway

In plant systems, 3-octen-1-ol acetate is not synthesized via the terpenoid or shikimate pathways; rather, it is a lipid-derived volatile. Its production is tightly coupled to the ripening process and cellular disruption, governed by the Lipoxygenase (LOX) pathway [2].

The causality of its synthesis is driven by the oxidative cleavage of polyunsaturated fatty acids (primarily linolenic acid). When fruit tissue ripens or is mechanically stressed, compartmentalized enzymes mix with lipid substrates. Lipoxygenase (LOX) oxygenates the lipids, which are then cleaved by Hydroperoxide Lyase (HPL) into C8 aldehydes. Alcohol Dehydrogenase (ADH) reduces these aldehydes to alcohols (e.g., 3-octen-1-ol). Finally, the rate-limiting step for esterification is catalyzed by Alcohol Acyltransferase (AAT) , an enzyme heavily upregulated by ethylene in climacteric fruits[2],[3].

LOX_Pathway LA Linolenic Acid (Lipid Precursor) LOX Lipoxygenase (LOX) LA->LOX HP Hydroperoxides HPL Hydroperoxide Lyase (HPL) HP->HPL Ald C8 Aldehydes ADH Alcohol Dehydrogenase (ADH) Ald->ADH Alc 3-Octen-1-ol AAT Alcohol Acyltransferase (AAT) Alc->AAT Est 3-Octen-1-ol Acetate (Target Ester) LOX->HP HPL->Ald ADH->Alc AAT->Est

Figure 1: The LOX biosynthetic pathway converting linolenic acid to 3-octen-1-ol acetate.

Natural Botanical Sources and Quantitative Distribution

The occurrence of 3-octen-1-ol acetate is highly species- and cultivar-dependent. In drug development and synthetic biology, identifying high-yield natural sources is the first step toward biomimetic synthesis or extraction.

Recent genomic and metabolomic profiling has identified several key botanical sources. For instance, in melon (Cucumis melo), the production of 3-octen-1-ol acetate is genetically regulated by quantitative trait loci (QTLs) clustered on chromosome 6, which dictate the ester-aldehyde balance during climacteric ripening[2],[3]. In pomegranates, it acts synergistically with α-terpineol and hexanol to define the fruit's core aromatic signature[1],[4].

Table 1: Quantitative Distribution of 3-Octen-1-ol Acetate in Plant Matrices
Plant SourceBotanical NameTissue / CultivarRelative Abundance / Notes
Pomegranate Punica granatumFruit Juice & PeelKey aromatic compound; highly concentrated in Cuauhtémoc region cultivars[1],[5].
Melon Cucumis meloFruit FleshStrongly regulated by QTLs on chromosome 6 (e.g., ETHQV6.3); linked to climacteric ripening[2],[3].
Banana Musa spp.Ripe Fruit (Fenjiao)Minor ester contributing to the complex fruity/green aroma profile during late-stage ripening[6],[7].
Hogweed Heracleum sphondyliumEssential Oil (Aerial)Constitutes ~3.0% of the essential oil; co-occurs with octyl acetate and germacrene D[8],[9].
Malay Rose Apple Syzygium malaccenseFruitPresent as a background volatile alongside dominant 2-phenylethanol derivatives[10],[11].

Analytical Workflow: Self-Validating HS-SPME-GC-MS Protocol

To accurately quantify 3-octen-1-ol acetate, researchers must overcome the challenges of its high volatility and trace-level concentration. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard[12],[6].

As a Senior Application Scientist, I mandate the use of a self-validating protocol . A protocol is only as reliable as its internal controls. By utilizing an internal standard (IS) and specific thermodynamic drivers, the system continuously verifies its own extraction efficiency.

Step-by-Step Methodology
  • Matrix Preparation & Salting-Out:

    • Action: Weigh 2.0 g of homogenized plant tissue into a 20 mL headspace vial. Add 6.0 mL of saturated NaCl solution.

    • Causality: The addition of NaCl reduces the solubility of polar and semi-polar organic compounds in the aqueous phase (the salting-out effect). This thermodynamically forces 3-octen-1-ol acetate into the headspace, dramatically increasing the limit of detection (LOD).

  • Internal Standard Spiking (The Validation Key):

    • Action: Spike the matrix with 10 µL of 2-octanol (10 ppm).

    • Causality: 2-octanol mimics the volatility and polarity of the target ester but is rarely found naturally in these matrices. If the GC-MS recovery area of 2-octanol deviates by >5% between technical replicates, the system flags a potential fiber degradation or matrix effect anomaly, invalidating the run before data misinterpretation occurs.

  • Thermodynamic Equilibration:

    • Action: Seal with a PTFE/silicone septum. Incubate at 40°C for 30 minutes under continuous agitation (250 rpm).

    • Causality: Establishes a stable liquid-gas equilibrium without causing thermal degradation of heat-labile co-extractants.

  • Fiber Extraction:

    • Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

    • Causality: This tri-phase coating provides a gradient of pore sizes. It is specifically chosen because 3-octen-1-ol acetate is a mid-polar, medium-volatility compound; the DVB layer optimally retains it while the CAR layer captures lighter volatiles, preventing competitive displacement.

  • Thermal Desorption & GC-MS Analysis:

    • Action: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes in splitless mode. Use a non-polar column (e.g., HP-5MS) with a temperature ramp from 40°C to 220°C. Detect via MS in Electron Impact (EI) mode at 70 eV[12],[13].

Workflow S1 1. Matrix Prep & Salting-Out (Plant Tissue + NaCl) S2 2. Internal Standard Spike (2-Octanol for Self-Validation) S1->S2 Ensures baseline consistency S3 3. Headspace Equilibration (40°C, 250 rpm) S2->S3 Drives volatiles to headspace S4 4. SPME Fiber Extraction (DVB/CAR/PDMS Fiber) S3->S4 Multi-phase adsorption S5 5. Thermal Desorption (GC Inlet, 250°C) S4->S5 Quantitative transfer S6 6. GC-MS Analysis (EI Mode, 70 eV) S5->S6 Separation & m/z Profiling

Figure 2: Self-validating HS-SPME-GC-MS workflow for volatile ester quantification.

Implications for Agronomy and Drug Development

Understanding the natural distribution of 3-octen-1-ol acetate extends beyond basic phytochemistry.

  • Agronomic Biomarkers: Because its synthesis is tightly linked to the AAT enzyme and ethylene production, 3-octen-1-ol acetate serves as a highly accurate, non-destructive volatile biomarker for determining the optimal harvest window of climacteric fruits like melons and bananas[6],[2].

  • Entomological Formulations: Volatile esters are potent semiochemicals. Formulations containing specific ratios of 3-octen-1-ol acetate and other C6/C8 volatiles are currently being researched as highly specific attractants for agricultural pests (e.g., Drosophila suzukii), paving the way for eco-friendly, pesticide-free trap systems[14].

References

  • Escarcega, G.H., Sánchez-Chávez, E., Pérez Álvarez, S., et al. (2020). "Determination of antioxidant phenolic, nutritional quality and volatiles in pomegranates (Punica granatum L.) cultivated in Mexico". International Journal of Food Properties, 23(1), 979-991. URL: [Link]

  • Mayobre, C., Santo Domingo, M., Özkan, E.N., et al. (2024). "Genetic regulation of volatile production in two melon introgression line collections with contrasting ripening behavior". Horticulture Research, 11(3), uhae020. URL: [Link]

  • Zhu, X., Li, Q., Li, J., Luo, J., Chen, W., & Li, X. (2018). "Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages". Molecules, 23(10), 2456. URL: [Link]

  • Pino, J.A., Marbot, R., Rosado, A., & Vázquez, C. (2004). "Volatile constituents of Malay rose apple [Syzygium malaccense (L.) Merr. & Perry]". Flavour and Fragrance Journal, 19(1), 32-35. URL: [Link]

Sources

Exploratory

Physicochemical Dynamics and Volatility Profiling of (Z)-3-Octen-1-ol Acetate: A Comprehensive Guide for Analytical and Formulation Scientists

Abstract (Z)-3-octen-1-ol acetate (CAS: 69668-83-3), commonly referred to as cis-3-octenyl acetate, is a medium-chain unsaturated ester with profound significance in chemical ecology, flavor chemistry, and targeted pest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract (Z)-3-octen-1-ol acetate (CAS: 69668-83-3), commonly referred to as cis-3-octenyl acetate, is a medium-chain unsaturated ester with profound significance in chemical ecology, flavor chemistry, and targeted pest management. As a volatile organic compound (VOC), its unique stereochemistry dictates its thermodynamic behavior, phase partitioning, and biological receptor affinity. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating analytical methodology for its quantification, and explores its role in biological signaling pathways.

Structural Dynamics and Physicochemical Profiling

The molecular architecture of (Z)-3-octen-1-ol acetate (C₁₀H₁₈O₂) is defined by a linear ten-carbon equivalent backbone (an octenyl chain esterified with an acetate group) featuring a geometrically constrained double bond at the C3 position.

Causality in Stereochemistry: The (Z)-configuration (cis-geometry) introduces a rigid 120° "kink" into the aliphatic chain. This steric hindrance prevents the molecules from packing tightly into a dense crystal lattice, which significantly lowers its melting point and alters its intermolecular van der Waals interactions compared to its saturated counterpart, octyl acetate. Consequently, this structural bend enhances its vapor pressure and volatility at ambient temperatures, making it a highly effective airborne semiochemical.

Quantitative Physicochemical Data

To facilitate formulation design and analytical method development, the core physicochemical parameters of (Z)-3-octen-1-ol acetate are summarized below. Data is aggregated from authoritative chemical databases [1] [2].

Table 1: Physicochemical Properties of (Z)-3-octen-1-ol Acetate

ParameterValueScientific Implication
CAS Registry Number 69668-83-3Unique identifier for the (Z)-isomer.
Molecular Weight 170.25 g/mol Optimal mass for high volatility and olfactory receptor binding.
Boiling Point 217.1 °CIndicates moderate volatility; requires thermal energy for complete vaporization.
Density (20 °C) 0.892 g/cm³Less dense than water; phase separation occurs in aqueous matrices.
Flash Point 79.0 °CDefines safety parameters for handling and high-temperature formulation.
Refractive Index 1.439Useful for rapid purity assessments via refractometry.
LogP (estimated) ~3.2Lipophilic nature; drives partitioning from aqueous media into headspace.

Analytical Methodology: Quantifying Volatility via HS-SPME-GC-MS

Accurate quantification of (Z)-3-octen-1-ol acetate in complex matrices (e.g., fruit pulp, synthetic polymer dispensers) requires exploiting its volatility. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard [3].

The Self-Validating Protocol

As Application Scientists, we do not merely execute steps; we design systems that inherently verify their own accuracy. The following protocol integrates internal standardization and thermodynamic controls to ensure data integrity.

Step 1: Matrix Preparation & Isotopic/Analog Standardization

  • Procedure: Homogenize 2.0 g of the sample in a 20 mL headspace vial. Add 5.0 mL of saturated NaCl solution and 10 µL of an internal standard (e.g., heptyl acetate at 10 ppm).

  • Causality & Validation: The saturated NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the lipophilic ester decreases, thermodynamically driving it into the headspace. The internal standard acts as a self-validating mechanism: any fluctuations in extraction efficiency or matrix suppression will equally affect the standard, allowing for precise response factor correction.

Step 2: Thermodynamic Equilibration

  • Procedure: Seal the vial with a PTFE/silicone septum and incubate at 50 °C for 15 minutes under continuous agitation (250 rpm).

  • Causality & Validation: This step ensures the system reaches a steady-state partition coefficient ( Khs​ ) between the liquid matrix and the gaseous headspace. Method validation requires running a time-course curve (5, 10, 15, 20 mins) during development to prove that equilibrium is achieved before extraction begins.

Step 3: Competitive Extraction

  • Procedure: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

  • Causality & Validation: The tri-phase fiber is chosen because PDMS captures non-polar domains, while DVB and CAR efficiently trap medium-polarity esters like (Z)-3-octenyl acetate.

Step 4: Thermal Desorption and GC-MS Analysis

  • Procedure: Retract the fiber and inject it into the GC inlet at 250 °C for 5 minutes (splitless mode). Analyze using a polar column (e.g., DB-WAX) to resolve the (Z) and (E) isomers, utilizing Electron Ionization (EI) at 70 eV.

  • Causality & Validation: A blank fiber desorption must be run between high-concentration samples to validate zero carryover. The characteristic mass fragments (m/z 43, 67, 82) are used for spectral matching against NIST libraries [2].

AnalyticalWorkflow N1 Sample Preparation Matrix + Internal Std N2 Equilibration (50°C) Thermodynamic Partitioning N1->N2 Seal Vial N3 HS-SPME Extraction DVB/CAR/PDMS Fiber N2->N3 Volatile Release N4 Thermal Desorption GC Inlet (250°C) N3->N4 Fiber Transfer N5 GC Separation Polar Capillary Column N4->N5 Carrier Gas (He) N6 Mass Spectrometry EI Ionization (70 eV) N5->N6 Elution N7 Data Analysis Quantification & Validation N6->N7 Spectral Match

Fig 1: Step-by-step HS-SPME-GC-MS workflow for the extraction and quantification of VOCs.

Biological Signaling and Ecological Applications

The volatility of (Z)-3-octen-1-ol acetate is not merely a physical property; it is an evolutionary trait utilized for long-distance biological signaling. It is a key component in the volatile profiles of various fruits (such as melons and apples) and serves as a potent semiochemical [4].

Olfactory Transduction in Pest Management

In agricultural biotechnology, (Z)-3-octen-1-ol acetate is formulated into controlled-release dispensers to attract devastating pests like Drosophila suzukii (spotted-wing drosophila) [4]. The efficacy of these traps relies on the precise kinetic release of the ester, governed by Fickian diffusion through polymer matrices.

Once the volatile ester reaches the insect's antennae, it initiates a highly specific neuro-stimulating cascade:

  • Solubilization: The hydrophobic ester diffuses through the sensillar pores and is encapsulated by Odorant Binding Proteins (OBPs) in the aqueous hemolymph.

  • Receptor Activation: The OBP-ligand complex transports the ester to the Olfactory Receptor (OR) complexed with the Orco coreceptor on the dendritic membrane.

  • Depolarization: Binding induces a conformational change, opening ion channels (Ca²⁺/Na⁺ influx), generating an action potential that dictates behavioral responses (e.g., feeding or oviposition attraction).

OlfactoryPathway Ligand (Z)-3-octen-1-ol acetate (Airborne Odorant) OBP Odorant Binding Protein (OBP Encapsulation) Ligand->OBP Sensillar Pore Entry Receptor Olfactory Receptor (OR) + Orco Coreceptor OBP->Receptor Hemolymph Transport IonChannel Ion Channel Opening (Ca2+ / Na+ Influx) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization (Action Potential) IonChannel->Depolarization Signal Transduction Brain Antennal Lobe Processing (Behavioral Attraction) Depolarization->Brain Neural Transmission

Fig 2: Olfactory signal transduction pathway triggered by (Z)-3-octen-1-ol acetate in target pests.

Formulation Thermodynamics and Controlled Release

For drug development professionals and formulation scientists creating synthetic lures or flavor matrices, controlling the volatility of (Z)-3-octen-1-ol acetate is paramount. Because its boiling point is 217.1 °C, it exhibits moderate evaporation rates at standard temperature and pressure (STP).

To achieve zero-order release kinetics (constant release rate over time), the ester is often embedded in monolithic polyethylene dispensers or microencapsulated in cyclodextrin complexes. The release rate ( R ) is inversely proportional to the matrix thickness and directly proportional to the diffusion coefficient ( D ) of the ester within the specific polymer, emphasizing the need for rigorous HS-SPME-GC-MS monitoring during the stability testing phase of product development.

Conclusion

(Z)-3-octen-1-ol acetate represents a critical intersection of physical chemistry and biology. Its specific (Z)-stereochemistry dictates its moderate lipophilicity and volatility, making it an ideal candidate for airborne signaling. By employing robust, self-validating analytical techniques like HS-SPME-GC-MS, researchers can accurately profile its thermodynamic behavior, enabling the development of advanced flavor profiles and highly targeted, ecologically sound pest management systems.

References
  • (Z)-3-Octen-1-ol acetate | 69668-83-3 Chemical Properties.Smolecule Database.
  • 3-Octen-1-ol, acetate, (Z)-.NIST Chemistry WebBook, SRD 69.
  • Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS.ResearchGate.
  • Compositions for attracting drosophila (WO2013156492A2).Google Patents.
Foundational

An In-depth Technical Guide to the Odor Threshold and Sensory Profile Analysis of 3-Octen-1-ol Acetate

Prepared by: Gemini, Senior Application Scientist Introduction 3-Octen-1-ol acetate is a volatile organic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. As an ester of 3-octen-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Octen-1-ol acetate is a volatile organic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. As an ester of 3-octen-1-ol (a compound famously known as "mushroom alcohol"), its acetate derivative possesses a complex and nuanced aroma profile that requires precise analytical techniques for its full characterization.[1][2] Understanding its odor detection threshold—the minimum concentration at which it can be perceived—and its detailed sensory profile is critical for quality control, new product development, and investigating its potential applications, from food and beverage formulation to its role as a biomarker or therapeutic agent.

This technical guide provides a comprehensive overview of the state-of-the-art methodologies for determining the odor threshold and conducting a full sensory profile analysis of 3-octen-1-ol acetate. It is designed for researchers, analytical scientists, and product development professionals seeking to implement robust, field-proven sensory evaluation protocols. The guide emphasizes the causality behind experimental choices and provides self-validating frameworks to ensure scientific integrity.

Physicochemical Properties of 3-Octen-1-ol Acetate

A foundational understanding of the compound's physical and chemical properties is essential before undertaking sensory analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
IUPAC Name [(E)-oct-3-enyl] acetate[3]
CAS Number 69668-83-3 ((E)-isomer)[3]
Synonyms (E)-3-Octenyl acetate, Matsutake Acetate[4], [2]
Odor Description Fresh, herbaceous, fruity, minty, lavender, earthy, mushroom[1], [2]

Part 1: Odor Threshold Determination

The odor detection threshold is a fundamental psychophysical measure representing the lowest concentration of a substance detectable by the human sense of smell.[3] Its determination is crucial for assessing a compound's potential odor impact, setting limits for off-flavors, or establishing effective concentrations for fragrance applications.

Methodology: Forced-Choice Ascending Concentration Series (ASTM E679-19)

The most robust and widely accepted method for determining odor thresholds is the forced-choice ascending concentration series, as standardized by ASTM International. This protocol minimizes panelist bias by forcing a choice, thereby providing a more objective measure than simple "yes/no" detection methods.

The causality for this choice rests on its ability to control for response bias. Panelists may be hesitant to report an odor they are not certain of (a "false negative") or may report an odor where none exists due to expectation (a "false positive"). The three-alternative forced-choice (3-AFC) design, where one sample is odorous and two are blanks, requires the panelist to identify the different sample, with a 33.3% chance of a correct guess. Statistical analysis of the results allows for the calculation of the concentration at which 50% of the panel can reliably detect the compound above chance.

Experimental Protocol: 3-AFC Odor Threshold

This protocol outlines the steps for determining the odor threshold of 3-octen-1-ol acetate in a neutral medium like air or water.

1. Panelist Selection and Training:

  • Recruitment: Select 15-20 individuals, screened for normal olfactory acuity and ability to follow instructions.

  • Training: Familiarize panelists with the test procedure using a reference odorant. The goal is not to train them to identify 3-octen-1-ol acetate, but to understand the 3-AFC task itself.

2. Sample Preparation:

  • Solvent Selection: Choose a low-odor solvent in which 3-octen-1-ol acetate is highly soluble (e.g., high-purity ethanol, propylene glycol for aqueous solutions, or purified air for olfactometry).

  • Stock Solution: Prepare a high-concentration stock solution of 3-octen-1-ol acetate, with the concentration verified by gas chromatography (GC).

  • Dilution Series: Create a series of dilutions from the stock solution. A geometric (e.g., base 2 or 3) progression is standard. The range should span from concentrations expected to be well below the threshold to those easily detectable. For example, starting at 100 ppm and preparing 1:3 serial dilutions.

3. Test Execution:

  • Presentation: Prepare "triads" of samples for each concentration step. Each triad consists of three samples (e.g., in sniffer bottles or presented via an olfactometer), two of which are blanks (solvent only) and one containing the 3-octen-1-ol acetate dilution.[5][6]

  • Ascending Order: Present the triads to each panelist in order of increasing concentration, from weakest to strongest. This prevents olfactory adaptation that can occur if a strong stimulus is presented first.

  • Forced Choice: For each triad, the panelist must identify which of the three samples is different from the other two.

  • Data Recording: Record whether the panelist's choice was correct or incorrect for each concentration step. The session for an individual panelist ends after a set number of consecutive correct detections.

4. Data Analysis and Threshold Calculation:

  • Individual Threshold: For each panelist, the best-estimate threshold is calculated as the geometric mean of the last incorrect concentration and the first correct concentration.

  • Group Threshold: The overall group threshold is the geometric mean of the individual panelists' thresholds. This value represents the concentration at which 50% of the population can detect the substance.[3]

  • Statistical Validation: Advanced statistical methods, such as Probit or Logit analysis, can also be used to model the probability of detection as a function of concentration.

Workflow for Odor Threshold Determination

Odor_Threshold_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (3-AFC) cluster_analysis Phase 3: Analysis P1 Panelist Screening & Selection P2 Prepare Verified Stock Solution P3 Create Geometric Dilution Series E1 Present Triad (2 Blanks, 1 Sample) in Ascending Concentration P3->E1 E2 Panelist Identifies 'Different' Sample E1->E2 E3 Record: Correct / Incorrect E2->E3 E4 Continue until Consecutive Correct Detections E3->E4 E4->E1 A1 Calculate Individual Threshold (Geometric Mean) E4->A1 A2 Calculate Group Threshold (Geometric Mean of Individuals) A1->A2 A3 Final Value: Best Estimate Threshold (BET) A2->A3

Caption: Workflow for the 3-AFC Odor Threshold Determination Method.

Part 2: Sensory Profile Analysis

While the odor threshold defines the limit of perception, sensory profile analysis describes the character of what is perceived. This is a descriptive method that provides a quantitative "fingerprint" of a compound's aroma attributes.[7]

Methodology: Quantitative Descriptive Analysis (QDA®)

Quantitative Descriptive Analysis (QDA) is a gold-standard methodology for developing a detailed sensory profile.[2] It relies on a panel of trained assessors who function as calibrated analytical instruments. The core principle of QDA is to use human subjects to both identify the key sensory attributes of a substance and then quantify their intensity.

The rationale for using a highly trained panel is to generate reproducible and statistically reliable data.[7] Unlike consumer panels, which provide hedonic (liking) data, a trained descriptive panel provides objective intensity measurements based on a shared, well-defined lexicon and standardized references. This allows for the direct comparison of sensory profiles across different samples, batches, or development iterations.

Experimental Protocol: Descriptive Sensory Profiling

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

  • Lexicon Development (The "Why"): This is the most critical phase. The panel is presented with the target compound (3-octen-1-ol acetate) at a moderate, consistent intensity. Through open discussion moderated by a panel leader, they generate a list of all perceivable aroma attributes. This process is exhaustive, capturing primary scents, nuances, and after-notes. The panel must agree on the definition for each term (e.g., what exactly does "earthy" mean in this context?).

  • Reference Standardization: For each descriptor in the lexicon, a physical reference standard is identified and provided. This anchors the term to a real-world sensory experience, ensuring all panelists are using the term consistently. For example, for "mushroom," a reference might be a fresh, sliced Agaricus bisporus mushroom.

  • Intensity Training: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute. They practice on various samples to calibrate their use of the scale.

2. Sample Evaluation:

  • Blinding and Randomization: Samples are prepared in a neutral solvent at a consistent, supra-threshold concentration. They are served in identical, opaque containers labeled with random three-digit codes to prevent bias. The order of presentation is randomized for each panelist.

  • Controlled Environment: Evaluation takes place in a sensory laboratory with controlled temperature, humidity, and lighting, in individual booths to prevent interaction between panelists.

  • Data Collection: Panelists evaluate the sample and rate the intensity of each descriptor from the agreed-upon lexicon on the line scale. Data is typically collected using specialized sensory software. Replicates are essential for assessing panel performance and statistical power.

3. Data Analysis and Profile Generation:

  • Statistical Analysis: The line scale ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to analyze the data, assessing differences between samples and the performance of individual panelists.

  • Profile Visualization: The mean intensity ratings for each attribute are calculated. The results are often visualized as a "spider plot" or "radar plot," which provides an immediate and intuitive representation of the compound's unique sensory fingerprint.

Sensory Profile of 3-Octen-1-ol Acetate

The following table details the likely sensory descriptors for 3-octen-1-ol acetate, based on literature reports for this and structurally related compounds.[1][2]

AttributeDefinitionMean Intensity (Hypothetical)
Mushroom / Earthy The aroma associated with fresh, damp soil or raw mushrooms.7.5
Herbaceous / Green The aroma of fresh-cut green herbs or plant leaves.6.8
Fruity A general sweet, ripe fruit character, sometimes with apple or pear notes.5.5
Lavender / Floral A specific floral note reminiscent of lavender essential oil.4.2
Minty A cooling, slightly sharp aromatic note.3.0
Citrus A bright, slightly acidic note reminiscent of citrus peel.2.5
Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_training Phase 1: Panel Training & Calibration cluster_eval Phase 2: Sample Evaluation cluster_analysis Phase 3: Data Analysis & Reporting T1 Recruit & Screen 8-12 Panelists T2 Lexicon Development: Generate & Define Descriptors T1->T2 T3 Reference Standardization: Anchor Descriptors T2->T3 T4 Intensity Scale Training T3->T4 E1 Prepare Blind-Coded Samples T4->E1 E2 Panelists Rate Intensity of Each Descriptor E1->E2 E3 Data Acquisition via Software E2->E3 A1 Statistical Analysis (e.g., ANOVA, PCA) E3->A1 A2 Calculate Mean Intensity Ratings A1->A2 A3 Generate Sensory Profile (Spider Plot) A2->A3

Caption: Workflow for the Quantitative Descriptive Analysis (QDA) Method.

Part 3: Integrated Chemo-Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

To bridge the gap between chemical composition and sensory perception, Gas Chromatography-Olfactometry (GC-O) is the definitive technique.[8] It allows for the identification of the specific chemical compounds within a sample that are responsible for the perceived aroma.

In a GC-O system, the effluent from the gas chromatograph column is split. One portion goes to a chemical detector, such as a Mass Spectrometer (MS), for compound identification. The other portion is directed to a heated sniffing port, where a trained human assessor describes the odor and its intensity as the compounds elute in real-time.

This powerful approach is invaluable for:

  • Identifying Key Odorants: Pinpointing which compounds in a complex mixture are truly aroma-active.

  • Deconvoluting Complex Aromas: Understanding how individual components contribute to an overall sensory profile.

  • Troubleshooting Off-Notes: Identifying trace compounds responsible for undesirable aromas.

By correlating the retention time of an odor event at the sniffing port with the peak at the chemical detector, a direct link between a specific molecule, like 3-octen-1-ol acetate, and its sensory character can be unequivocally established.

Conclusion

The comprehensive sensory characterization of an aroma compound like 3-octen-1-ol acetate requires a multi-faceted approach. The determination of the odor threshold using a forced-choice methodology provides a fundamental measure of its potency and perceptual limit. Following this, a full sensory profile analysis conducted by a trained panel quantitatively maps its complex aromatic fingerprint, detailing its characteristic mushroom, herbaceous, and fruity notes. Finally, techniques like GC-Olfactometry provide the ultimate link between the chemical structure and its specific sensory impact. Employing these robust, validated protocols enables researchers and developers to fully understand and leverage the unique sensory properties of this important molecule.

References

  • Envirosuite. (n.d.). What is an odour threshold? Retrieved from [Link]

  • Capelli, L., Sironi, S., & Del Rosso, R. (2013). Odour Detection Methods: Olfactometry and Chemical Sensors. PMC. Retrieved from [Link]

  • Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Journal of the Japan Air Cleaning Association, 40(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Octen-1-ol, acetate, (Z)-. PubChem. Retrieved from [Link]

  • Abraham, M. H., Gola, J. M. R., Cometto-Muñiz, J. E., & Cain, W. S. (2010). An Algorithm for 353 Odor Detection Thresholds in Humans. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octen-1-ol acetate. PubChem. Retrieved from [Link]

  • Sikora, M., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

  • MBRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • van Ruth, S. M. (2001). Sensory and instrumental analysis of food aromas. WUR eDepot. Retrieved from [Link]

  • Drake, M. A. (2013). Associations of Volatile Compounds with Sensory Aroma and Flavor. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Octen-1-ol, acetate, (E)-. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Octen-1-ol, (3Z)-. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Octen-1-ol, (E)-. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. ResearchGate. Retrieved from [Link]

  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • MDPI. (2021). Gas Chromatography Olfactometry. Encyclopedia. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Octen-1-ol acetate (FDB006277). Retrieved from [Link]

Sources

Exploratory

Orthogonal Identification and Profiling of 3-Octenyl Acetate in Complex Essential Oil Matrices: A Technical Guide

Executive Summary 3-Octenyl acetate (C₁₀H₁₈O₂, MW: 170.25 g/mol ) is a structurally significant unsaturated aliphatic ester found in various therapeutic botanicals and insect pheromone profiles[1][2]. For drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Octenyl acetate (C₁₀H₁₈O₂, MW: 170.25 g/mol ) is a structurally significant unsaturated aliphatic ester found in various therapeutic botanicals and insect pheromone profiles[1][2]. For drug development professionals and pharmacognosists, accurately quantifying this compound is critical, as its presence correlates with specific antimicrobial and antioxidant bioactivities[3]. However, the analytical identification of 3-octenyl acetate is frequently compromised by the co-elution of positional isomers (e.g., 2-octenyl acetate) and the high similarity of electron ionization (EI) mass spectra among aliphatic esters[2]. This whitepaper establishes a self-validating, orthogonal analytical framework for the precise extraction, chromatographic resolution, and mass spectrometric identification of 3-octenyl acetate.

Extraction Thermodynamics: The Case for HS-SPME

When profiling volatile esters in essential oils, the sample preparation methodology dictates the chemical integrity of the resulting data. Traditional hydrodistillation exposes botanical biomass to boiling water (100°C) for extended periods.

The Causality of Degradation: Thermal stress combined with an aqueous environment induces the hydrolysis of the ester bond in 3-octenyl acetate. This artificially inflates the concentration of its parent alcohol (3-octen-1-ol) and acetic acid, irreversibly skewing the native phytochemical profile.

The Solution: To preserve the native esterification state, is the mandated approach[4]. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber at a mild 50°C, volatile esters are selectively partitioned from the matrix into the headspace without triggering thermal degradation or hydrolysis[4].

GCMS_Workflow A Sample Prep HS-SPME (50°C) B GC Separation Dual Column A->B C Electron Ionization 70 eV Source B->C D Mass Analyzer Quadrupole C->D E Data Validation LRI + MS Library D->E

Orthogonal GC-MS analytical workflow for the identification of volatile esters.

Chromatographic Separation and Orthogonal Validation

Relying solely on mass spectral library matching is a critical point of failure in volatile ester analysis. Because aliphatic esters yield highly similar EI spectra, a self-validating system must employ orthogonal validation. This is achieved by calculating Linear Retention Indices (LRI) across two columns of differing polarities (e.g., a non-polar 5% phenyl-methylpolysiloxane column and a polar polyethylene glycol column).

Table 1: Retention Indices of (Z)-3-Octenyl Acetate
Column PolarityTypical Stationary PhaseExperimental LRIReference Source
Non-Polar HP-5MS / TG-5MS / DB-51194 – 1215[3],[5]
Polar DB-WAX / InnoWax1374 – 1466[6]

Note: LRI variance on non-polar columns (1194 vs 1215) is a function of specific temperature programming and stationary phase film thickness. Bracketing with an n-alkane standard is mandatory for self-validation.

Mass Spectrometry (EI-MS) Fragmentation Mechanics

Under standard 70 eV electron ionization, 3-octenyl acetate undergoes predictable, structure-specific fragmentation pathways[1]. The molecular ion [M]⁺• at m/z 170 is typically of low relative intensity due to the highly facile cleavage of the ester bond[1].

Mechanistic Pathways:

  • Alpha Cleavage: Cleavage adjacent to the carbonyl group generates the highly stable acetyl cation at m/z 43, which often presents as the base peak[1].

  • Loss of Acetate: Cleavage adjacent to the ester oxygen results in the loss of the acetate radical, yielding the octenyl cation at m/z 111[1].

  • Alkyl Chain Fragmentation: The unsaturated octenyl cation undergoes further rearrangement and cleavage to produce smaller hydrocarbon fragments at m/z 67, 81, and 93[1].

Fragmentation M Molecular Ion [M]⁺• m/z 170 F1 Octenyl Cation m/z 111 M->F1 Loss of Acetate Radical -[CH3COO]• F2 Acetyl Cation m/z 43 M->F2 Alpha Cleavage F3 Hydrocarbon Fragments m/z 67, 81, 93 F1->F3 Alkyl Chain Cleavage

Primary electron ionization (EI) mass fragmentation pathways of 3-octenyl acetate.

Phytochemical Distribution and Bioactivity

Quantitative profiling of essential oils has revealed significant concentrations of 3-octenyl acetate in specific therapeutic botanicals, often correlating with antimicrobial and free-radical scavenging capabilities[3][5][7].

Table 2: Natural Occurrence in Selected Essential Oils
Botanical SpeciesPlant Part3-Octenyl Acetate Abundance (%)Primary Documented Bioactivity
Heracleum rechingeriAerial parts4.72%Antimicrobial (Gram-positive bacteria)[3]
Alpinia coriandriodoraRhizome3.50%Antioxidant, Anti-enzymatic[5]
Heracleum moellendorfiiAerial parts1.07%Free radical scavenging (ABTS/Hydroxyl)[7]

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed, self-validating systems. If any internal check fails, the data point is automatically flagged for rejection.

Protocol 1: Non-Destructive HS-SPME Extraction
  • Sample Preparation: Accurately weigh 1.0 g of homogenized botanical matrix into a 20 mL headspace vial.

  • Internal Standardization: Spike the matrix with 10 µL of a nonyl acetate internal standard solution (100 µg/mL in hexane). Causality: The internal standard verifies extraction efficiency and normalizes quantitative data against matrix effects.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 50°C for 15 minutes under continuous agitation (250 rpm).

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 50°C[4].

  • Desorption: Retract the fiber and immediately insert it into the GC injection port (set to 250°C) for 3 minutes in splitless mode.

Protocol 2: Orthogonal GC-MS Analysis & LRI Bracketing
  • Chromatographic Parameters: Use a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Temperature Program: Initial temperature 50°C (hold 2 min), ramp at 4°C/min to 240°C, then hold for 5 minutes.

  • Mass Spectrometry: Operate the MS in EI mode at 70 eV. Set the ion source to 230°C and scan range from m/z 35 to 400[5].

  • Self-Validating LRI Bracketing: Immediately prior to and following the sample sequence, inject a C₈-C₂₀ n-alkane standard mixture under identical conditions[5].

  • Data Processing: Calculate the LRI for the target peak.

    • Validation Gate: If the MS library match (NIST/Wiley) yields a similarity score > 850 AND the calculated LRI falls within ±5 units of the literature value (e.g., 1213[5]), the identification is confirmed. If the LRI deviates by > 5 units, the peak is flagged as a positional isomer, mandating confirmation via a polar column (DB-WAX).

References

  • [6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5363205, 3-Octen-1-ol, acetate, (E)-". PubChem. URL: [Link]

  • [3] Habibi, Z., Eshaghi, R., Mohammadi, M., & Yousefi, M. (2010). "Chemical composition and antibacterial activity of essential oil of Heracleum rechingeri Manden from Iran." Natural Product Research. PubMed. URL: [Link]

  • [5] Hong, L., et al. (2023). "Phytochemical analysis, antioxidant, antimicrobial, and anti-enzymatic properties of Alpinia coriandriodora (sweet ginger) rhizome." Frontiers in Plant Science. URL: [Link]

  • [4] ResearchGate. "Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS." URL: [Link]

  • [7] Chu, S., et al. (2023). "Chemical constituents, antioxidant and antibacterial activities of essential oil from the flowering aerial parts of Heracleum moellendorfii." Cogent Food & Agriculture, Taylor & Francis. URL: [Link]

  • [2] Wageningen University & Research (WUR) eDepot. "Studies towards the Sex Pheromone of the Green Capsid Bug." URL: [Link]

  • [8] American Chemical Society (ACS) Publications. "Identification, Synthesis, and Characterization of Novel Sulfur-Containing Volatile Compounds from the In-Depth Analysis of Lisbon Lemon Peels." URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Field Deployment of (Z)-3-Octen-1-ol Acetate in Agricultural Pheromone Traps

Mechanistic Overview & Ecological Function (Z)-3-octen-1-ol acetate (commonly referred to as (Z)-3-octenyl acetate) is a highly versatile, mid-chain unsaturated ester utilized extensively in integrated pest management (I...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Ecological Function

(Z)-3-octen-1-ol acetate (commonly referred to as (Z)-3-octenyl acetate) is a highly versatile, mid-chain unsaturated ester utilized extensively in integrated pest management (IPM) and agricultural drug development. Mechanistically, the specific 8-carbon chain length combined with the (Z)-configuration of the double bond at the third carbon position allows this molecule to precisely dock into the binding pockets of specific Odorant Binding Proteins (OBPs) within the insect sensillum lymph.

In agricultural ecosystems, this semiochemical mediates three distinct ecological functions depending on the target species:

  • Host-Plant Attractant (Fruit Flies): It mimics the volatile profile of ripening climacteric fruits (such as melons). It acts as a primary attractant for both sexes of the Ethiopian fruit fly (Dacus ciliatus), eliciting strong electroantennography (EAG) responses[1].

  • Sex Pheromone Component (True Bugs): It is synthesized endogenously by adult females of several mirid bugs, including Phytocoris relativus, serving as a critical component of the sex attractant blend to draw in males[2].

  • Kairomone (Scavenging Flies): It acts as a foraging cue for scavenging chloropid and milichiid flies, which exploit the compound to locate injured or dead plant bugs for protein-rich feeding[3]. It is also utilized in complex volatile blends to attract Drosophila suzukii[4].

Target Pest Spectrum & Efficacy Data

To optimize trap catches, the formulation loading dose and trap design must be tailored to the specific olfactory thresholds of the target species. The quantitative data below summarizes field-validated deployment strategies.

Target SpeciesInsect Order / FamilyEcological FunctionOptimal Loading DoseRecommended Trap Type
Dacus ciliatus (Ethiopian fruit fly)Diptera / TephritidaeHost-Plant Attractant0.5 – 1.0 µgMcPhail Trap
Phytocoris relativus (Mirid bug)Hemiptera / MiridaeSex Pheromone Component0.1 – 33.0 mgDelta Trap
Scavenging Chloropid Flies Diptera / ChloropidaeKairomone (Foraging cue)1.0 – 5.0 mgSticky Card Trap
Drosophila suzukii Diptera / DrosophilidaeFood Attractant1% w/w in blendLiquid Bait Trap

Formulation Chemistry & Dispenser Dynamics

The high volatility of (Z)-3-octen-1-ol acetate necessitates a controlled-release matrix to ensure a linear, zero-order emission rate over a standard 4-to-6-week trapping period.

Dispenser Selection: Grey rubber septa are the industry standard for this ester[2]. The non-polar polyisoprene matrix of the rubber interacts with the aliphatic tail of the acetate via van der Waals forces. This interaction retards the molecule's diffusion into the atmosphere, preventing the "flash evaporation" that occurs with simple cotton wicks[5].

Solvent & Stabilization Causality: The compound must be diluted in a highly volatile, non-polar solvent such as dichloromethane (DCM). DCM temporarily swells the polyisoprene matrix, allowing the ester to penetrate deep into the septum core rather than pooling on the surface. Furthermore, because the (Z)-double bond is highly susceptible to oxidative cleavage by environmental ozone and UV radiation, a lipophilic antioxidant (e.g., Butylated hydroxytoluene, BHT) must be added. Without BHT, the ester rapidly degrades into inactive aldehydes, rendering the trap useless.

Self-Validating Experimental Protocols

Protocol 4.1: Preparation and Validation of Rubber Septa Lures

This protocol ensures the chemical integrity and exact dosing of the lures prior to field use.

  • Septa Purification: Pre-wash grey rubber septa in HPLC-grade hexane for 24 hours, followed by air-drying in a fume hood.

    • Causality: Manufacturing processes leave vulcanizing agents and waxes on the rubber surface. If not removed, these impurities can cause allosteric inhibition of insect odorant receptors or unpredictably alter the release kinetics of the pheromone.

  • Solution Preparation: Dissolve (Z)-3-octen-1-ol acetate in DCM to achieve the target concentration (e.g., 10 mg/mL). Add 1% (w/w) BHT to the solution.

  • Impregnation: Pipette 100 µL of the solution directly into the cup of each septum. Allow the DCM to evaporate completely in a fume hood for 2 hours.

  • Self-Validation (Chemical QA): Randomly select 5% of the prepared lures. Extract them in 10 mL of hexane and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

    • Validation Check: This step confirms that the actual loading dose matches the theoretical dose, ruling out formulation errors if subsequent field catches are statistically low.

Protocol 4.2: Field Deployment and Efficacy Evaluation

This protocol utilizes a self-correcting field design to isolate chemical attraction from visual artifacts.

  • Trap Assembly: Secure the impregnated rubber septum inside the designated trap (refer to Section 2).

  • Deployment Strategy: Hang traps at a height corresponding to the target pest's flight canopy (e.g., 1.5 meters for Dacus ciliatus in cucurbit crops). Space traps at least 20 meters apart.

    • Causality: Insufficient spacing causes overlapping pheromone plumes, leading to male confusion and artificially suppressed trap catches.

  • Self-Validation (Field QA): Deploy solvent-only control traps (septa treated with DCM and BHT, but no pheromone) alongside the baited traps using a Randomized Complete Block Design (RCBD).

    • Validation Check: If control traps catch a statistically significant number of insects, it indicates that the trap's visual cues (color/shape) are driving the catch rather than the chemical lure, requiring a redesign of the physical trap.

  • Maintenance: Check traps weekly. Replace rubber septum lures every 4 weeks, as the attractiveness decreases rapidly with age due to the volatility of the components[2].

Olfactory Transduction Pathway

G A (Z)-3-Octen-1-ol Acetate Release from Septum B Diffusion in Air Plume A->B C Binding to Insect OBP (Sensillum Lymph) B->C D Odorant Receptor (OR) Activation C->D E Ion Channel Opening (Depolarization) D->E F Action Potential to Antennal Lobe E->F G Upwind Anemotaxis (Trap Approach) F->G

Olfactory transduction pathway of (Z)-3-octen-1-ol acetate leading to anemotactic flight behavior.

References

  • Identification of host attractants for the ethiopian fruit fly, Dacus ciliatus loew Source: PubMed / NIH URL:[Link]

  • Sex Pheromone of the Mirid Bug Phytocoris relativus Source: ResearchGate URL:[Link]

  • Attraction of Scavenging Chloropid and Milichiid Flies (Diptera) to Metathoracic Scent Gland Compounds of Plant Bugs (Heteroptera: Miridae) Source: ResearchGate URL:[Link]

  • Synthesis and Field Evaluation of the Sex Pheromone Analogues to Soybean Pod Borer Leguminivora glycinivorella Source: PMC / NIH URL:[Link]

  • Compositions for attracting drosophila (WO2013156492A2)

Sources

Application

Application Note: Integration of 3-Octenyl Acetate in Advanced Flavor and Fragrance Compound Development

Executive Summary In the highly competitive landscape of flavor and fragrance (F&F) development, capturing the authentic essence of natural botanicals requires precise molecular reconstruction. 3-Octenyl acetate (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of flavor and fragrance (F&F) development, capturing the authentic essence of natural botanicals requires precise molecular reconstruction. 3-Octenyl acetate (also known as 3-octen-1-ol acetate) is a high-impact volatile organic compound (VOC) that serves as a critical building block for recreating authentic melon, cucumber, and tropical fruit profiles.

This application note provides a comprehensive, field-proven guide for F&F scientists. It details the chemical profiling, analytical extraction methodologies, and sensory validation protocols required to successfully integrate 3-octenyl acetate into commercial formulations.

Chemical Profiling & Olfactory Causality

The olfactory value of 3-octenyl acetate lies in its molecular structure. Compared to saturated octyl acetate, the presence of the double bond at the C3 position introduces a distinct "green" and "fresh" character. The stereochemistry of this double bond significantly influences its sensory perception:

  • (Z)-3-Octenyl acetate (CAS: 69668-83-3): Predominantly found in nature, this isomer is responsible for the characteristic sweet, green, and melon-like aroma found in Charentais melons and cucumbers [1], [2].

  • (E)-3-Octenyl acetate (CAS: 35602-33-6): Exhibits a slightly sharper, more herbaceous profile with weak minty and tropical nuances [4].

In formulation, 3-octenyl acetate is utilized not as a primary structural component, but as a "top-note modifier." Because of its high volatility and specific receptor binding affinity in the human olfactory epithelium, trace amounts (parts-per-million) are sufficient to shift a flat, synthetic-smelling fruit blend into a hyper-realistic, juicy profile [3].

Data Presentation: Physicochemical and Natural Occurrence

Table 1: Physicochemical & Organoleptic Properties

PropertyDescription / Value
Chemical Formula C₁₀H₁₈O₂ [1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale yellow clear liquid
Odor Profile Fruity, melon, green, fresh, weak minty, tropical [1], [4]
Solubility Soluble in alcohols, fixed oils, propylene glycol; Insoluble in water

Table 2: Natural Occurrence & Relative Abundance

Natural MatrixApplication RelevanceKey Co-occurring Volatiles
Charentais Melon Premium melon flavoringsEthyl butanoate, Propyl propanoate [2]
Yellow Passion Fruit Tropical beverage bases(Z)-3-hexenal, Hexyl butanoate [3]
Sweet Ginger Spicy-fresh perfumery(E)-2-decenal, Fenchyl acetate

Mandatory Visualization: F&F Development Workflow

The following diagram illustrates the self-validating workflow from natural matrix extraction to final formulation.

Workflow N1 Natural Matrix (Melon/Passion Fruit) N2 HS-SPME Extraction (DVB/CAR/PDMS) N1->N2 Volatile Release N3 GC-MS Analysis (Ester Profiling) N2->N3 Thermal Desorption N4 Sensory Evaluation (Odor Thresholding) N3->N4 Target Identification N5 F&F Formulation (3-Octenyl Acetate) N4->N5 Dose-Response Opt.

Fig 1. Analytical and sensory workflow for isolating and formulating 3-octenyl acetate.

Experimental Protocol 1: HS-SPME/GC-MS Analysis of Fruit Matrices

To accurately replicate a natural flavor, F&F scientists must first quantify the endogenous levels of 3-octenyl acetate in the target fruit.

Causality & Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is selected over liquid-liquid extraction. Solvents can mask highly volatile top notes and cause thermal degradation of delicate esters during evaporation. A DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is chosen because its tri-layer coating captures a broad spectrum of polarities, ensuring competitive extraction of both low-molecular-weight aldehydes and larger esters like 3-octenyl acetate [2].

Step-by-Step Methodology:
  • Sample Preparation (Salting-Out Effect):

    • Homogenize 10.0 g of fresh fruit matrix (e.g., Charentais melon mesocarp) in a blender at 4°C to prevent enzymatic degradation of volatiles.

    • Transfer 5.0 g of the homogenate into a 20 mL headspace vial.

    • Add 1.5 g of NaCl and 5 mL of saturated CaCl₂ solution. Causality: The addition of salts decreases the solubility of organic esters in the aqueous phase (salting-out), driving 3-octenyl acetate into the headspace. CaCl₂ specifically inhibits endogenous esterase activity.

    • Spike with 10 µL of an internal standard (e.g., 2-octanol at 100 ppm) to create a self-validating recovery metric.

  • Equilibration:

    • Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Extraction:

    • Expose the DVB/CAR/PDMS fiber to the vial headspace for exactly 30 minutes at 40°C.

  • Desorption & GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC inlet (splitless mode) at 250°C for 5 minutes for thermal desorption.

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: 40°C (hold 2 min), ramp at 4°C/min to 220°C, then 10°C/min to 250°C (hold 5 min).

    • MS Detection: Electron impact (EI) mode at 70 eV; scan range m/z 35–350. Identify 3-octenyl acetate by matching its retention index (RI) and mass fragmentation pattern against the NIST library and authentic standards [3].

Experimental Protocol 2: Sensory Validation & Formulation Testing

Analytical quantification must be bridged with human perception. Because the Odor Activity Value (OAV) of 3-octenyl acetate is highly dependent on the matrix, a self-validating sensory protocol is required to determine the optimal dosage.

Causality & Rationale: We utilize a Triangle Test methodology. This provides statistical confidence that the sensory panel is reacting to the specific addition of 3-octenyl acetate, rather than guessing or reacting to placebo effects.

Step-by-Step Methodology:
  • Base Formulation Preparation:

    • Prepare a standard "Melon Base" lacking green top-notes (e.g., consisting primarily of ethyl butyrate, isoamyl acetate, and benzyl alcohol in a propylene glycol solvent).

  • Dose-Response Dilution:

    • Prepare a 1% (w/w) stock solution of synthetic (Z)-3-octenyl acetate in ethanol.

    • Create three test batches by spiking the stock into the Melon Base to achieve final concentrations of 0.5 ppm, 5.0 ppm, and 15.0 ppm.

  • Triangle Testing (Self-Validating Panel):

    • Assemble a trained sensory panel (n=12).

    • Present each panelist with three randomized smelling strips (blotters): two containing the unspiked Melon Base (Controls) and one containing the 5.0 ppm spiked base (Variable).

    • Ask panelists to identify the odd sample and describe its olfactory characteristics.

    • Validation Check: If the panel cannot identify the odd sample with >95% statistical confidence (p < 0.05), the concentration is below the mixture threshold, and the test must be repeated at the 15.0 ppm level.

  • Final Integration:

    • Once the optimal threshold is established (typically between 2.0 - 8.0 ppm for melon profiles), integrate 3-octenyl acetate into the final F&F compound. Allow the blend to macerate for 48 hours at room temperature to ensure molecular integration before final bottling.

References

  • Buy (Z)
  • Metabolomics in melon: A new opportunity for aroma analysis - PMC - NIH.
  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Department of Science Service (DSS).
  • (E)-3-octenyl acetate, 35602-33-6 - The Good Scents Company. The Good Scents Company.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing GC Retention Times for 3-Octen-1-ol Acetate Isomers

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the chromatographic separation of E- and Z-3-octen-1-ol acetate (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the chromatographic separation of E- and Z-3-octen-1-ol acetate (also known as trans- and cis-3-octenyl acetate). These volatile organic compounds (VOCs) are critical biomarkers in flavor chemistry, agricultural pest management, and natural product synthesis[1][2].

Mechanistic Principles of Isomer Separation

Achieving baseline resolution ( Rs​≥1.5 ) between the E and Z isomers of 3-octen-1-ol acetate requires exploiting subtle differences in their spatial geometries rather than their boiling points.

  • Dispersive Interactions (Non-Polar Phases): On standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane like DB-5 or HP-5), separation is thermodynamically driven by boiling point differences. Because the E and Z isomers of aliphatic acetates have nearly identical boiling points, they exhibit severe co-elution risks[3].

  • Dipole and Steric Interactions (Polar Phases): On polar columns (e.g., polyethylene glycol phases like DB-Wax), the stationary phase interacts preferentially with the spatial geometry of the alkene double bond. The chromatographic cis/trans-effect (ctEC) dictates that trans (E) isomers of unsaturated aliphatic chains typically elute before their cis (Z) congeners due to reduced steric hindrance and differing dipole moments interacting with the polar stationary phase[3].

Method Development Workflow

Below is the logical workflow for optimizing the separation of 3-octen-1-ol acetate isomers.

GC_Optimization Start Start: 3-Octen-1-ol Acetate Isomer Mixture ColSelect Select Stationary Phase Start->ColSelect NonPolar Non-Polar Phase (e.g., DB-5, HP-5) ColSelect->NonPolar Dispersive Forces Polar Polar Phase (e.g., DB-Wax, CP-Wax) ColSelect->Polar Dipole/Steric Interactions Coelution High Risk of Co-elution (ΔRI < 5) NonPolar->Coelution Resolution Optimal Resolution (ΔRI > 15) Polar->Resolution Coelution->ColSelect Switch Column TempRamp Optimize Temperature Ramp (2-3 °C/min at 90-130 °C) Resolution->TempRamp Detect GC-MS/FID Detection Identify E/Z via RI & Spectra TempRamp->Detect

Decision tree for stationary phase selection and parameter optimization for E/Z isomer separation.

Troubleshooting Guide & FAQs

Q1: Why are my E- and Z-3-octen-1-ol acetate peaks co-eluting as a single broad peak on my DB-5 column? A1: A DB-5 column (5% phenyl) separates analytes primarily by boiling point. Since the E and Z isomers of 3-octen-1-ol acetate share almost identical boiling points, the stationary phase lacks the spatial selectivity required to resolve them[3]. Solution: Switch to a high-polarity polyethylene glycol (PEG) column, such as a DB-Wax or CP-Wax 52 CB, which separates based on dipole-dipole interactions and steric geometry[4].

Q2: How does the temperature ramp rate affect the resolution ( Rs​ ) of these isomers? A2: Isomer separation is highly dependent on the partition coefficient ( K ) at the specific temperature they elute. A fast ramp rate (e.g., >10 °C/min) forces the isomers through the column before sufficient partitioning cycles can occur. Solution: Implement a shallow temperature ramp (2–3 °C/min) specifically through the critical elution zone (typically between 90 °C and 130 °C for DB-Wax) to maximize theoretical plates and achieve baseline resolution.

Q3: I switched to a DB-Wax column, but my retention times shifted drastically compared to the literature values for DB-5. Is this normal? A3: Yes. Acetate esters exhibit significantly stronger retention on polar PEG phases than on non-polar siloxane phases. The Kovats Retention Index (RI) for (E)-3-octen-1-ol acetate shifts from approximately 1095 on a standard non-polar column to between 1374 and 1466 on a standard polar column[5]. You must recalibrate your expected retention windows using an n-alkane standard mix (C8–C20) run under identical conditions.

Q4: I am observing peak tailing for my acetate esters on the polar column. How do I fix this? A4: Peak tailing for esters on a wax column usually indicates active sites (silanol groups) in the inlet liner, the column itself, or a degraded stationary phase. Solution: Ensure you are using a deactivated, ultra-inert inlet liner. If the column is old, trim 10–20 cm from the front end of the column to remove non-volatile matrix buildup and active sites.

Quantitative Data: Retention Indices

To assist in peak identification, the following table summarizes the expected Kovats Retention Indices (RI) for 3-octen-1-ol acetate isomers across different stationary phases.

CompoundStationary Phase TypeExample ColumnExpected Kovats RIReference
(E)-3-octen-1-ol acetateNon-PolarDB-5, HP-5~1095[5]
(E)-3-octen-1-ol acetatePolar (PEG)DB-Wax, CP-Wax1374 - 1466[1][5]
(Z)-3-octen-1-ol acetatePolar (PEG)DB-Wax~1616*[6]

*Note: Exact RI values on polar columns are highly sensitive to the specific film thickness and temperature program used. Always validate with authentic standards.

Step-by-Step Experimental Protocol: GC-MS Analysis

This self-validating protocol ensures reproducible separation and identification of the isomers.

Step 1: Sample Preparation (Headspace SPME or Liquid Injection)

  • For SPME: Place 2.0 g of the homogenized sample into a 20 mL headspace vial. Add internal standards (e.g., 2-octanol) and seal[7]. Equilibrate at 50 °C for 15 minutes, then expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes[8].

  • For Liquid Extract: Dilute the sample in a highly volatile, non-polar solvent (e.g., pentane or diethyl ether) to a concentration of ~10–50 µg/mL[1].

Step 2: GC-MS Configuration

  • Column Installation: Install a polar capillary column (e.g., DB-Wax, 60 m × 0.25 mm i.d., 0.25 µm film thickness)[9].

  • Carrier Gas: Set Helium (He) carrier gas to a constant flow rate of 1.0 to 1.5 mL/min.

  • Inlet Settings: Set the injector temperature to 250 °C. Use a split ratio of 1:10 to 1:50 depending on sample concentration to prevent column overloading.

Step 3: Optimized Temperature Program

  • Initial Hold: 40 °C for 2 minutes (allows solvent focusing).

  • Ramp 1 (Approach): Increase at 10 °C/min to 90 °C.

  • Ramp 2 (Critical Separation Zone): Increase at 2 °C/min to 130 °C. Causality: This shallow ramp maximizes the interaction time between the E/Z isomers and the PEG stationary phase, exploiting their slight steric differences.

  • Ramp 3 (Bake-out): Increase at 10 °C/min to 240 °C and hold for 5 minutes to clear high-boiling contaminants.

Step 4: Detection and Validation

  • MS Settings: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C[10].

  • Identification: Identify the peaks by matching the generated mass spectra against the NIST library (look for characteristic fragment ions such as m/z 43, 67, 82) and by calculating the linear retention index (LRI) using a co-injected C8–C20 n-alkane series[6].

References

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 3-Octen-1-ol, acetate, (E)- | C10H18O2 | CID 5363205 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Volatile compounds of Morinda royoc L. fruit at two ripening stages Source: Redalyc (Revista CENIC Ciencias Químicas) URL:[Link]

  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits Source: Scribd (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Bioactive Properties, Volatile Compounds, and Sensory Profile of Sauerkraut Are Dependent on Cultivar Choice and Storage Conditions Source: MDPI (Foods) URL:[Link]

  • Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS Source: ResearchGate URL:[Link]

  • Antimicrobial Activity of Origanum vulgare L. And Salvia rosmarinus Spenn Essential Oil Combinations Source: MDPI URL:[Link]

  • Phytochemical analysis, antioxidant, antimicrobial, and anti-enzymatic properties of Alpinia coriandriodora rhizome Source: PMC (Frontiers in Plant Science) URL:[Link]

  • Identification of Host Attractants for the Ethiopian Fruit Fly, Dacus ciliatus Loew Source: ResearchGate (Journal of Chemical Ecology) URL:[Link]

  • GC Separation of acetate esters Source: Agilent Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 3-Octenyl Acetate in HS-SPME

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low recovery rates when extracting 3-octenyl acetate usin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low recovery rates when extracting 3-octenyl acetate using Headspace Solid-Phase Microextraction (HS-SPME).

3-Octenyl acetate is a semi-volatile ester (MW: 170.25 g/mol , LogP ~3.2) frequently profiled in flavor, fragrance, and agricultural metabolomics[1]. Because HS-SPME is an equilibrium-driven technique, low recovery is rarely a single point of failure; rather, it is a disruption in the thermodynamic partitioning between the sample matrix, the headspace, and the fiber coating.

Diagnostic Workflow

SPME_Troubleshooting Start Issue: Low Recovery 3-Octenyl Acetate Diag1 1. Fiber Affinity Use DVB/CAR/PDMS Start->Diag1 Select Phase Diag2 2. Thermal Balance Set Temp to 40-50°C Diag1->Diag2 Optimize Kinetics Diag3 3. Matrix Saturation Add 30% w/v NaCl Diag2->Diag3 Drive to Headspace Diag4 4. Inlet Desorption 250°C, 0.75mm Liner Diag3->Diag4 Prevent Carryover End Equilibrium Reached High Recovery Diag4->End Validate Method

Diagnostic workflow for resolving low HS-SPME recovery of 3-octenyl acetate.

Expert Q&A: Root Cause & Mechanistic Analysis

Q1: My recovery rates for 3-octenyl acetate are consistently below 30%. Is my fiber choice incorrect? Causality & Solution: Yes, fiber chemistry dictates analyte affinity. If you are using a highly polar fiber (like Polyacrylate) or a purely non-polar fiber (like 100 µm PDMS), you are likely missing the optimal partition coefficient for this specific ester. Recommendation: Switch to a mixed-bed fiber, specifically DVB/CAR/PDMS (50/30 µm) [2]. The Divinylbenzene (DVB) layer is specifically engineered to target semi-volatiles and aromatic compounds via π-π interactions, while the PDMS provides a non-polar backbone[2]. Empirical studies on plant volatiles demonstrate that the DVB/CAR/PDMS coating yields the highest extraction efficiency for 3-octenyl acetate[1].

Q2: I increased the extraction temperature to 80°C to push more analyte into the headspace, but my recovery actually dropped. Why? Causality & Solution: HS-SPME is governed by two competing thermodynamic processes: volatilization from the matrix (endothermic) and adsorption onto the fiber (exothermic). While higher temperatures increase the matrix-to-headspace partition coefficient ( Khs​ ), they simultaneously decrease the headspace-to-fiber partition coefficient ( Kfh​ ). At 80°C, the thermal energy overcomes the van der Waals forces holding the ester to the fiber, causing it to desorb back into the gas phase. Recommendation: Lower the extraction temperature to the 40°C–50°C range[1]. This provides enough thermal energy to volatilize the ester without triggering premature desorption from the fiber.

Q3: How can I overcome matrix effects in complex aqueous samples? Causality & Solution: In aqueous samples, 3-octenyl acetate can remain solvated due to hydrogen bonding with water via its ester oxygen. Recommendation: Implement the "salting-out" effect. Add NaCl to saturation. The salt ions undergo hydration, sequestering free water molecules. This drastically increases the activity coefficient of the lipophilic ester, thermodynamically forcing it into the headspace and increasing extraction efficiency.

Q4: The peaks for 3-octenyl acetate are broad, and I am seeing carryover in blank runs. What is happening in the GC inlet? Causality & Solution: This indicates incomplete thermal desorption. Semi-volatile esters suffer from band broadening if the transfer from the fiber to the column is too slow[3]. Recommendation: Ensure the GC inlet is set to 250°C. Critically, you must use an SPME-specific inlet liner with a narrow internal diameter (0.75 mm – 1.0 mm )[3]. A standard splitless liner (4.0 mm ID) has excessive dead volume, drastically reducing the linear velocity of the carrier gas[3]. A narrow liner accelerates gas velocity around the fiber, ensuring rapid, quantitative transfer[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, do not just run the extraction—validate the equilibrium. Follow this self-validating methodology:

Phase 1: Matrix Preparation & Salting Out

  • Transfer an exact volume/weight of your sample into a 10 mL or 20 mL precision headspace vial.

  • Add NaCl to achieve a 30% w/v concentration.

  • Validation Check: Visually inspect the bottom of the vial after initial agitation. A few undissolved salt crystals confirm absolute saturation, ensuring batch-to-batch thermodynamic reproducibility.

Phase 2: Thermodynamic Pre-Equilibration

  • Seal the vial with a PTFE/Silicone septum.

  • Pre-incubate the vial at 50°C for 10 minutes with constant magnetic stirring (800 rpm).

  • Validation Check: This pre-incubation ensures the matrix-headspace equilibrium ( Khs​ ) is fully established before introducing the fiber, eliminating kinetic variability from your recovery data.

Phase 3: Fiber Extraction

  • Pierce the septum and expose the DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes at 50°C[1].

  • Validation Check (Equilibrium Curve): During method development, run identical spiked samples at 15, 30, 45, and 60 minutes. Plot the peak area of 3-octenyl acetate against time. The protocol is validated only when the curve plateaus (typically at 30 mins), proving you are operating in a state of thermodynamic equilibrium rather than kinetic dependency.

Phase 4: Thermal Desorption

  • Retract the fiber, remove it from the vial, and immediately insert it into the GC inlet equipped with a 0.75 mm ID liner [3].

  • Desorb at 250°C for 5 to 6 minutes [1].

  • Validation Check (Carryover Test): Immediately perform a second desorption of the same fiber into a blank GC run. If 3-octenyl acetate is detected, increase the initial desorption time by 1-minute increments until the blank is completely clean.

Quantitative Parameter Matrix

Use the following table to benchmark your current method against the optimized parameters for 3-octenyl acetate.

Optimization ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Recovery
Fiber Chemistry 100 µm PDMS50/30 µm DVB/CAR/PDMS Mixed-bed phase increases surface area and affinity for semi-volatile esters via π-π interactions.
Extraction Temp 80°C50°C Prevents exothermic desorption from the fiber back into the headspace; maximizes Kfh​ .
Extraction Time 10 minutes30 minutes Allows the three-phase system to reach full thermodynamic equilibrium, stabilizing peak areas.
Matrix Modifier No NaCl added30% w/v NaCl Hydration of salt ions reduces free water, driving the lipophilic ester into the headspace (Salting-out).
GC Inlet Liner 4.0 mm ID0.75 mm ID Minimizes dead volume, increasing carrier gas linear velocity for sharp, quantitative peak transfer.

References

  • Title: Troubleshooting low recovery of 3-Methylpentyl butyrate with SPME Source: Benchchem URL
  • Title: Solid Phase Microextraction Fundamentals Source: Agilent Technologies URL
  • Title: Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS Source: ResearchGate URL
  • Source: GCMS.cz (Restek)

Sources

Troubleshooting

optimizing catalyst load for the acetylation of 3-octen-1-ol

Topic: Optimizing Catalyst Load for the Acetylation of 3-Octen-1-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Catalyst Load for the Acetylation of 3-Octen-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the esterification of sensitive allylic alcohols.

The acetylation of 3-octen-1-ol presents unique challenges. Because it is an allylic alcohol, the substrate is highly susceptible to stereochemical inversion (e.g., (Z) to (E) isomerization) and double-bond migration if reaction conditions are poorly optimized. This guide dissects the causality behind common experimental failures, provides a self-validating protocol, and establishes the mechanistic grounding needed to achieve >95% yields with high stereochemical fidelity.

Diagnostic Workflow: Stalled Reactions

Before diving into specific technical questions, use the following diagnostic logic tree to identify the root cause of stalled kinetics or low yields in your acetylation workflows.

Troubleshooting Start Issue: Reaction Stalled / Low Yield CheckBase Diagnostic 1: Check Auxiliary Base (Et3N) Start->CheckBase BaseLow Solution: Add >1.5 eq Et3N CheckBase->BaseLow pH < 7 (Acidic) CheckCat Diagnostic 2: Check DMAP Load CheckBase->CheckCat pH > 7 (Basic) CatLow Solution: Increase to 2.5 mol% CheckCat->CatLow < 1.0 mol% CheckIso Diagnostic 3: Isomerization Occurring? CheckCat->CheckIso 1.0 - 5.0 mol% TempHigh Solution: Lower Temp to 0-20°C CheckIso->TempHigh Yes

Troubleshooting workflow for resolving stalled acetylation and low yields.

Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my acetylation of 3-octen-1-ol stalling at 60% conversion despite using excess acetic anhydride?

Root Cause & Causality: The acetylation of alcohols using 4-dimethylaminopyridine (DMAP) relies on a nucleophilic acyl substitution mechanism [1]. DMAP attacks acetic anhydride to form a highly reactive acylpyridinium ion pair. When 3-octen-1-ol attacks this intermediate to form the ester, one equivalent of acetic acid is released as a byproduct.

If you do not have a sufficient stoichiometric amount of an auxiliary base (like triethylamine, Et₃N), the accumulating acetic acid will protonate the DMAP catalyst (which has a pKa of ~9.6). Protonated DMAP is completely inactive as a nucleophile, stalling the catalytic cycle. Resolution: Ensure you are using at least 1.5 to 2.0 equivalents of Et₃N relative to your alcohol substrate to continuously neutralize the acetic acid and regenerate the catalyst.

Q2: How do I determine the optimal DMAP catalyst loading for this specific allylic alcohol?

Root Cause & Causality: 3-octen-1-ol is a primary allylic alcohol. While primary alcohols are generally unhindered and react quickly, their allylic nature makes them sensitive. Overloading the catalyst (>10 mol%) triggers rapid, highly exothermic reactions. This localized heating can cause the thermodynamically less stable (Z)-isomer to equilibrate to the (E)-isomer. Conversely, underloading (<0.1 mol%) fails to outpace the background uncatalyzed reaction, leading to long reaction times and substrate degradation. Resolution: A loading of 2.5 mol% DMAP provides the optimal balance of rapid kinetics and thermal control.

Table 1: Catalyst Load Optimization for 3-Octen-1-ol Acetylation (Conditions: 20°C, 1.5 eq Ac₂O, 2.0 eq Et₃N in DCM)

DMAP Load (mol%)Time to >95% ConversionIsolated Yield (%)Isomerization / Byproducts (%)
0.1> 24 hours62< 1.0
1.04.0 hours94< 1.0
2.5 1.5 hours 98 < 1.0
5.045 minutes961.5
10.020 minutes888.2
Q3: I am observing isomerization of the (Z)-3-octen-1-ol double bond to the (E)-isomer. How can I prevent this?

Root Cause & Causality: The (Z)-configuration is thermodynamically less stable. In the presence of localized acidic microenvironments (caused by unneutralized acetic acid) or excessive heat, the allylic system can undergo reversible protonation, leading to stereochemical inversion. Resolution:

  • Strictly maintain the reaction temperature between 0°C and 20°C.

  • Ensure the auxiliary base (Et₃N) is added to the mixture before the acetic anhydride to prevent any transient acidic spikes during the initial turnover.

Q4: Are there solvent-free or alternative catalyst options for scaling up?

Root Cause & Causality: For industrial scale-up, minimizing chlorinated solvents (like DCM) is preferred. Recent advances show that solvent-free acetylation can be achieved using alternative catalysts like iodine or 3-nitrobenzeneboronic acid[2], or even phosphoric acid derivatives [4]. However, for the bench-scale synthesis of sensitive allylic alcohols like 3-octen-1-ol, DMAP remains the gold standard due to its predictable kinetics and high yield profiles [3].

Mechanistic Pathway

Understanding the exact flow of electrons and intermediates is critical for troubleshooting. The diagram below illustrates the self-regenerating nature of the DMAP catalytic cycle.

Mechanism DMAP DMAP Catalyst (Nucleophile) Intermediate Acylpyridinium Ion Pair (Active Electrophile) DMAP->Intermediate Attacks Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Intermediate->DMAP Catalyst Regeneration Ester 3-Octen-1-yl Acetate (Product) Intermediate->Ester Alcohol Attack Byproduct Acetic Acid (Byproduct) Intermediate->Byproduct Leaving Group Alcohol 3-Octen-1-ol (Substrate) Alcohol->Ester Salt Et3N·HOAc (Neutralized Salt) Byproduct->Salt Neutralization Base Et3N (Auxiliary Base) Base->Salt

DMAP-catalyzed acylation mechanism demonstrating catalyst regeneration.

Self-Validating Experimental Protocol

This optimized methodology incorporates internal "validation checkpoints" to ensure the catalytic system remains active and stable throughout the workflow.

Materials:

  • (Z)-3-octen-1-ol (1.0 eq, 10 mmol)

  • Acetic anhydride (1.5 eq, 15 mmol)

  • Triethylamine (Et₃N) (2.0 eq, 20 mmol)

  • DMAP (0.025 eq, 2.5 mol%)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL round-bottom flask and purge with dry Nitrogen (N₂) to prevent the hydrolysis of the acetic anhydride.

  • Reagent Mixing: Add 10 mmol of 3-octen-1-ol and 20 mL of anhydrous DCM to the flask. Stir at 400 rpm.

  • Base Addition: Add 20 mmol of Et₃N.

    • Validation Checkpoint 1: Test the vapor space of the flask with moist pH paper; it should be distinctly basic (pH > 9). If not, your Et₃N may be degraded.

  • Catalyst Introduction: Add 2.5 mol% (30.5 mg) of DMAP. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dropwise add 15 mmol of acetic anhydride over 10 minutes.

    • Causality Note: Slow addition prevents the exothermic spikes that cause (Z) to (E) isomerization.

  • Reaction Monitoring: Remove the ice bath and let the reaction warm to 20°C. Monitor by TLC (Hexanes:EtOAc 9:1).

    • Validation Checkpoint 2: The reaction should be complete in ~1.5 hours. If unreacted alcohol remains, check the pH of the solution. If it has turned acidic, the auxiliary base was depleted prematurely.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until CO₂ evolution ceases. Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure acetate.

References

  • Title: The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI URL: [Link]

  • Title: Chemical Analysis of the Metathoracic Scent Gland of Eurygaster maura (L.) Source: ResearchGate URL: [Link]

  • Title: Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives Source: ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-Octenyl Acetate as an Agricultural Insect Attractant

Executive Summary As a Senior Application Scientist in agrochemical development, selecting the optimal semiochemical for integrated pest management (IPM) requires moving beyond generic, broad-spectrum lures to highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in agrochemical development, selecting the optimal semiochemical for integrated pest management (IPM) requires moving beyond generic, broad-spectrum lures to highly specific, physiologically validated attractants. (Z)-3-octenyl acetate is a naturally occurring volatile ester predominantly found in the headspace of climacteric fruits. It has recently emerged as a critical kairomone for targeting specific frugivorous pests—such as the Ethiopian fruit fly (Dacus ciliatus) and spotted wing drosophila (Drosophila suzukii)—that are otherwise unresponsive to conventional attractants. This guide objectively compares the efficacy of 3-octenyl acetate against standard industry alternatives and provides the experimental frameworks necessary to validate its performance.

Mechanistic Profiling & Chemical Ecology

Understanding why (Z)-3-octenyl acetate functions as a potent attractant for certain species while repelling others requires examining the evolutionary tuning of insect olfactory receptor neurons (ORNs).

In frugivorous pests, 3-octenyl acetate signals the optimal ripening stage of host fruits (e.g., Cucumis melo), indicating a viable food source and oviposition site via 1[1]. The compound diffuses across the insect's sensillar lymph via specific Odorant Binding Proteins (OBPs) and binds to Odorant Receptors (ORs). This binding triggers a depolarization cascade that results in positive chemotaxis.

Conversely, the compound's ecological role is highly species-specific. In the male rice bug (Leptocorisa chinensis), the addition of (Z)-3-octenyl acetate to sex pheromone blends acts as an antagonist, significantly decreasing attractancy as detailed in2[2]. This dichotomy highlights the necessity of precise formulation in IPM; a compound acting as a kairomone for one pest may act as a behavioral deterrent for another.

OlfactoryPathway A 3-Octenyl Acetate (Volatile Release) B Odorant Binding Proteins (OBPs) A->B C Olfactory Receptor Complex (ORx/Orco) B->C D Ion Channel Depolarization C->D E Action Potential (Antennal Lobe) D->E F Positive Chemotaxis (Behavioral Attraction) E->F

Olfactory Signal Transduction Pathway of 3-Octenyl Acetate

Comparative Efficacy Analysis

To objectively evaluate (Z)-3-octenyl acetate, we benchmark it against industry-standard attractants across different target species. Standard lures like Methyl Eugenol often fail against oligophagous pests, necessitating the use of specialized acetate blends.

Table 1: Comparative Efficacy of Agricultural Attractants
Attractant FormulationPrimary Target PestMechanism of ActionEfficacy vs. Standard AlternativesKey Advantage / Limitation
(Z)-3-Octenyl Acetate + Octanyl Acetate (1:1) Dacus ciliatus (Ethiopian Fruit Fly)Kairomone (Host fruit mimic)Superior. Outperforms standard Tephritid lures (Cue-lure/Methyl Eugenol) which fail to attract D. ciliatus[1].Advantage: Highly specific synergistic blend; captures both sexes[1].
Methyl Eugenol / Cue-Lure Bactrocera spp. (e.g., B. dorsalis)Parapheromone / Male attractantStandard. Highly effective for Bactrocera but ineffective for D. ciliatus.Limitation: Often male-specific; poor efficacy on cucurbit pests.
3-Octenyl Acetate (Melon Extract Blends) Drosophila suzukii (Spotted Wing Drosophila)Kairomone (Oviposition site signal)Superior. Disproportionately attracts D. suzukii over D. melanogaster compared to standard vinegar[3].Advantage: Attracts females preferentially, directly reducing crop damage[3].
Apple Cider Vinegar (ACV) / Ethyl Acetate Drosophila melanogasterFermentation signalStandard. Excellent for common vinegar flies, but weak for D. suzukii.Limitation: High non-target catch rate; low specificity for fresh-fruit pests.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the evaluation of 3-octenyl acetate relies on a self-validating two-tier system: physiological detection followed by behavioral confirmation. This prevents false negatives caused by poor trap design and false positives caused by random environmental factors.

Protocol 1: Electroantennographic Detection (GC-EAD)

Causality & Purpose: We perform GC-EAD to establish causality by proving that the target insect's antennae possess functional receptors for the volatile. If the insect cannot physiologically detect the compound, behavioral assays are futile.

  • Antennal Preparation: Excise the antenna of a live, 10-day-old adult insect. Mount it between two glass capillary electrodes filled with insect saline solution to complete the electrical circuit.

  • Stimulus Delivery: Inject the headspace volatiles of ripe melon (containing 3-octenyl acetate) into a Gas Chromatograph (GC). Split the GC effluent 1:1 between a Flame Ionization Detector (FID) and the antennal preparation (EAD).

  • Signal Correlation: Record the depolarization events (mV drops) from the antenna. A concurrent peak on the FID and EAD confirms that 3-octenyl acetate is physiologically active at specific doses (e.g., 100 ng to 10 μg)[1].

Protocol 2: Wind-Tunnel Behavioral Bioassay

Causality & Purpose: Physiological detection does not guarantee attraction (it could trigger alarm or repellency). The wind-tunnel assay validates that the detection of 3-octenyl acetate induces positive chemotaxis.

  • Plume Generation: Formulate a 1:1 synthetic blend of (Z)-3-octenyl acetate and octanyl acetate on a rubber septum dispenser (0.5–1 μ g/dispenser )[1]. Place it at the upwind end of a laminar-flow wind tunnel.

  • Subject Release: Release starved, mated adult females at the downwind end of the tunnel.

  • Kinematic Tracking: Record upwind zigzagging flight, plume tracking, and source contact. Compare response rates against a solvent control and a standard lure. Statistical significance (e.g., Wilcoxon signed-rank test) confirms the blend's efficacy as an attractant[1], paving the way for field-level attract-and-kill systems[4].

ExperimentalWorkflow S1 Volatile Collection (Ripe Melon Headspace) S2 GC-EAD Analysis (Antennal Sensitivity) S1->S2 S3 Compound Identification (GC-MS) S2->S3 S4 Synthetic Blend Formulation (3-Octenyl + Octanyl Acetate) S3->S4 S5 Wind Tunnel Bioassay (Behavioral Validation) S4->S5 S6 Field Trapping (Attract-and-Kill Efficacy) S5->S6

Experimental Workflow for Attractant Efficacy Evaluation

References

  • 1 - Springer / Academia.edu 2.3 - Google Patents 3.4 - Journal of the Entomological Research Society 4.2 - PubMed / Journal of Chemical Ecology

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating 3-Octenyl Acetate Retention Indices on Diverse GC Columns

For researchers and professionals in analytical chemistry and drug development, the unambiguous identification of volatile and semi-volatile compounds is paramount. While mass spectrometry (MS) provides powerful structur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in analytical chemistry and drug development, the unambiguous identification of volatile and semi-volatile compounds is paramount. While mass spectrometry (MS) provides powerful structural information, it can struggle to differentiate between isomers. This is where the Gas Chromatography (GC) Retention Index (RI) becomes an indispensable tool.[1] By normalizing retention times against a homologous series of n-alkanes, the RI provides a robust and transferable metric for compound identification that is far more reliable than retention time alone.[2][3]

This guide provides an in-depth comparison of retention indices for 3-octenyl acetate, a common flavoring agent and a representative moderately polar ester, across various GC column stationary phases. We will explore the physicochemical principles governing its retention behavior, present a comprehensive data comparison, and provide a detailed protocol for in-house validation, ensuring you can confidently identify this compound in your own matrices.

The "Why": Understanding Retention and Stationary Phase Choice

The core principle of gas chromatography is the differential partitioning of analytes between a mobile phase (carrier gas) and a stationary phase coated on the column's inner wall.[4][5] The choice of stationary phase is the most critical factor influencing separation.[4][5] The rule of "like dissolves like" is the guiding principle: non-polar columns best retain non-polar analytes, while polar columns are suited for polar compounds.[6]

3-Octenyl acetate (CH₃COOCH(CH₂CH₃)CH₂CH₂CH₂CH₃) possesses a polar ester group but also a significant non-polar eight-carbon chain. This dual character makes its retention behavior highly sensitive to the polarity of the stationary phase.

  • Non-Polar Columns (e.g., DB-1, HP-5ms, SE-30): These columns typically use a 100% dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase.[7] On these phases, separation is primarily driven by dispersive (van der Waals) forces.[6] Elution order generally follows the boiling points of the analytes.[6] For 3-octenyl acetate, the interaction is dominated by its alkyl chain, leading to lower retention indices compared to polar columns.

  • Polar Columns (e.g., DB-WAX, HP-INNOWax, Carbowax 20M): These columns utilize polyethylene glycol (PEG) as the stationary phase.[7][8] Here, dipole-dipole interactions between the ester group of 3-octenyl acetate and the polar phase become significant, leading to stronger retention.[4][6] This results in substantially higher retention indices compared to non-polar columns.[7]

This dramatic shift in RI between columns of different polarity is not a complication but a powerful confirmation tool. If a peak in your sample matches the mass spectrum of 3-octenyl acetate and its RI aligns with database values on both a non-polar and a polar column, the identification is virtually certain.

Comparative Data: 3-Octenyl Acetate Retention Indices

The following table summarizes the Linear Retention Indices (LRI) for 3-octenyl acetate reported on various common GC columns. It is crucial to note that these values are compiled from multiple sources, and minor variations can occur due to differences in experimental conditions like the temperature program rate, carrier gas flow, and column dimensions.[3][9]

Stationary Phase TypeCommon Column NamesTypical Phase CompositionReported Retention Index (LRI)Source(s)
Standard Non-Polar DB-1, HP-1, SE-30, OV-1100% Dimethylpolysiloxane~1100 - 1120[10]
Semi-Standard Non-Polar DB-5, HP-5ms, DB-5ms(5%-Phenyl)-methylpolysiloxane~1120 - 1131[11]
Standard Polar DB-WAX, HP-INNOWax, Carbowax 20MPolyethylene Glycol (PEG)~1333 - 1385, [10][11]
Standard Polar BP-20Polyethylene Glycol (PEG)~1380[10]

Note: The isomer (e.g., 1-octen-3-yl acetate, (Z)-3-octenyl acetate) can influence the exact retention index. The data presented here is for the common 3-octyl acetate or 1-octen-3-yl acetate where specified in sources.[12][13]

Experimental Protocol for In-House RI Validation

To ensure the highest confidence in your results, it is essential to determine the retention index of your target compound on your specific GC-MS system. This protocol provides a self-validating workflow for calculating the Linear Retention Index (LRI) of 3-octenyl acetate.

Workflow for Retention Index Determination

G cluster_prep 1. Standard Preparation cluster_gc 2. GC-MS Analysis cluster_analysis 3. Data Analysis & Validation Alkane Prepare n-Alkane Standard (e.g., C8-C20) GC_Run_Alkane Inject Alkane Standard Alkane->GC_Run_Alkane Analyte Prepare 3-Octenyl Acetate Standard GC_Run_Analyte Inject Analyte Standard (or co-inject) Analyte->GC_Run_Analyte Identify_Peaks Identify Retention Times (RT) of Alkanes and Analyte GC_Run_Alkane->Identify_Peaks GC_Run_Analyte->Identify_Peaks Calculate_RI Calculate Linear RI using Formula Identify_Peaks->Calculate_RI RT_analyte RT_alkane(n) RT_alkane(n+1) Compare Compare Calculated RI to Database Values Calculate_RI->Compare

Caption: Workflow for determining the Linear Retention Index.

Step-by-Step Methodology:
  • Materials Preparation:

    • n-Alkane Standard: Prepare a mixture of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane or dichloromethane. The range should be chosen to bracket the expected elution time of 3-octenyl acetate.

    • Analyte Standard: Prepare a dilute solution of pure 3-octenyl acetate in the same solvent.

  • GC-MS Instrumentation & Conditions:

    • Column: Install the column you wish to validate (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or DB-WAX).

    • Injection: 1 µL split injection (e.g., 50:1 split ratio). Inlet temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical starting point is 50°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program must be identical for all runs.

    • MS Detector: Set to scan a suitable mass range (e.g., m/z 40-300) to detect the alkanes and the target analyte.

  • Analytical Runs:

    • Perform a blank injection with just the solvent to ensure system cleanliness.

    • Inject the n-alkane standard mixture.

    • Inject the 3-octenyl acetate standard. Alternatively, for maximum precision, you can co-inject the analyte standard with the n-alkane mixture.

  • Data Analysis and RI Calculation:

    • From the chromatograms, record the retention times (RT) for:

      • 3-octenyl acetate (RTₓ).

      • The n-alkane eluting immediately before your analyte (RTₙ). Let its carbon number be 'n'.

      • The n-alkane eluting immediately after your analyte (RTₙ₊₁). Let its carbon number be 'n+1'.

    • Calculate the Linear Retention Index (LRI) using the following formula, which is standard for temperature-programmed runs[14][15]:

      LRI = 100 * [ n + ( (RTₓ - RTₙ) / (RTₙ₊₁ - RTₙ) ) ]

      Where:

      • n is the carbon number of the bracketing n-alkane eluting before the analyte.

      • RTₓ is the retention time of 3-octenyl acetate.

      • RTₙ is the retention time of the n-alkane with 'n' carbons.

      • RTₙ₊₁ is the retention time of the n-alkane with 'n+1' carbons.

Conclusion and Best Practices

The retention index of 3-octenyl acetate shows a significant and predictable shift based on the polarity of the GC stationary phase, increasing from approximately 1110 on standard non-polar phases to over 1340 on polar PEG phases. This behavior underscores the importance of stationary phase selection in chromatographic separations.[4][16]

For robust and defensible compound identification, relying on a single metric is insufficient. By cross-validating the mass spectrum and the retention indices on two orthogonal columns (i.e., one non-polar and one polar), analysts can achieve the highest level of confidence, effectively eliminating ambiguity, especially when dealing with complex matrices or isomeric compounds.[1] The experimental protocol outlined here provides a reliable framework for generating this critical validation data in your own laboratory.

References

  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Shimadzu (Europe).[Link]

  • How can I calculate retention indices for identification of compounds using GC-MS? ResearchGate.[Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent.[Link]

  • GC Column Selection Guide. Neutronco.[Link]

  • GAS-SOLID CHROMATOGRAPHY Retention index. Course Hero.[Link]

  • GC Column Types & Selection Guide. Shimadzu.[Link]

  • Linear Retention Index(LRI). Shimadzu.[Link]

  • 3-Octyl acetate | C10H20O2. PubChem.[Link]

  • accurate GC retention prediction. retentionprediction.org.[Link]

  • 3-Octenyl acetate. NIST WebBook.[Link]

  • Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology.[Link]

  • 3-Octen-1-ol, acetate, (Z)-. NIST WebBook.[Link]

  • Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. ResearchGate.[Link]

  • 3-Octenyl acetate. NIST WebBook.[Link]

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI.[Link]

  • iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. PMC.[Link]

  • 1-Octen-3-yl-acetate. NIST WebBook.[Link]

  • Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography? Chromatography Online.[Link]

Sources

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